molecular formula C24H34ClN3O5S2 B2568252 methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216685-08-3

methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2568252
CAS No.: 1216685-08-3
M. Wt: 544.12
InChI Key: QPTSDXCSYKUJPO-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small-molecule compound characterized by a thieno[2,3-c]pyridine core substituted with a sulfamoylbenzamido group, a methyl carboxylate ester, and an isopropyl moiety at the 6-position. The hydrochloride salt form enhances its solubility in polar solvents, which is critical for pharmacological applications. This compound is structurally related to sulfonamide derivatives, which are often explored for their inhibitory activity against enzymes such as carbonic anhydrases or kinases .

The synthesis of this compound likely involves multi-step organic reactions, including sulfamoylation of benzamido intermediates and cyclization to form the thienopyridine scaffold.

Properties

IUPAC Name

methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S2.ClH/c1-6-7-13-26(4)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-5)19-12-14-27(16(2)3)15-20(19)33-23;/h8-11,16H,6-7,12-15H2,1-5H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTSDXCSYKUJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of tetrahydrothienopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity based on available research findings.

  • Molecular Formula : C24H34ClN3O5S2
  • Molecular Weight : 544.1 g/mol
  • CAS Number : 1216685-08-3

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The presence of the sulfamoyl group and the tetrahydrothienopyridine core suggests potential for enzyme inhibition and receptor modulation. These interactions can lead to significant alterations in cellular signaling pathways, which are crucial in the treatment of diseases such as cancer and inflammation.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SW480 (colon cancer)
  • PC-3 (prostate cancer)
  • HEPG-2 (liver cancer)

In vitro studies utilizing assays such as MTT have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in these cancer cell lines. Notably, it has been observed to increase caspase-3 levels significantly, indicating activation of apoptotic pathways .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It appears to modulate inflammatory responses through inhibition of specific transcription factors involved in inflammatory signaling pathways. This suggests a dual role in both preventing inflammation and potentially treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

  • Synthesis and Characterization : A study focused on synthesizing various substituted tetrahydrothieno derivatives reported their antimicrobial activity against multiple pathogens. The findings indicated a correlation between structural modifications and enhanced biological activity .
  • Cytotoxicity Evaluation : In a study investigating novel tetrahydropyridothienopyrimidine derivatives, compounds were assessed for their antiproliferative effects against a panel of cancer cell lines. The results showed promising cytotoxicity and apoptotic induction, supporting further exploration for therapeutic applications .

Data Summary Table

Activity TypeCell Lines/PathogensObserved EffectReference
AntimicrobialVarious bacteriaGrowth inhibition
AnticancerMCF-7, SW480, PC-3Induces apoptosis; inhibits growth
Anti-inflammatoryInflammatory modelsModulates inflammatory pathways

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H30N2O4S·HCl
  • Molecular Weight : 529.1 g/mol
  • Structural Features : The compound contains a tetrahydrothieno[2,3-c]pyridine core with a sulfamoyl group and several functional groups that enhance its biological activity.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications due to its unique structural attributes:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve modulation of specific signaling pathways or inhibition of enzymes critical for tumor growth.
  • Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, which could lead to novel antibiotic developments.
  • Enzyme Inhibition : The sulfamoyl group suggests that this compound may interact with enzymes involved in metabolic pathways, offering possibilities for treating metabolic disorders.

Biological Studies

In vitro and in vivo studies are ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound:

  • Mechanism of Action : Investigations focus on how the compound interacts with cellular targets and influences biochemical pathways. This includes studying reactive oxygen species generation and its effects on cellular integrity.
  • Bioavailability Studies : Understanding how well the compound is absorbed and utilized in biological systems is crucial for its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride:

  • Cancer Cell Line Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The IC50 values were determined through MTT assays.
  • Antimicrobial Testing :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, indicating a broad-spectrum antimicrobial effect that warrants further exploration.

Chemical Reactions Analysis

Key Chemical Reactions

Reaction TypeDescriptionRelevant Source
Cyclization (Pictet-Spengler) Forms the tetrahydrothienopyridine core via condensation of a thiol intermediate with alkyl halides .
Amidation Couples the benzamido group to the THTP core using coupling agents (e.g., DCC, HOBt).
Sulfonation Introduces the sulfamoyl group via nucleophilic substitution or electrophilic aromatic substitution.
Ester Hydrolysis Converts the methyl ester to a carboxylic acid under basic conditions (e.g., NaOH).

Reaction Mechanisms

a. Tetrahydrothienopyridine Ring Formation
A representative mechanism involves:

  • Thiol Generation : Sodium sulfide reacts with a sulfur-containing precursor (e.g., benzothiophene) to form a thiol intermediate.

  • Alkylation : Reaction with an alkyl bromide (e.g., ethyl-2-bromopropionate) displaces the bromine, forming a sulfur-linked alkyl chain.

  • Cyclization : Base-catalyzed condensation closes the bicyclic THTP ring system .

b. Amide Bond Formation
The amidation step involves coupling the benzamido group to the THTP core. Typical reagents include:

  • Activating agents (e.g., N-hydroxysuccinimide esters).

  • Coupling agents (e.g., EDC, HOBt).

Functional Group Reactivity

  • Sulfamoyl Group : Hydrolyzes under acidic or basic conditions to form sulfonic acids.

  • Benzamido Group : Resistant to hydrolysis under mild conditions but may undergo enzymatic cleavage in biological systems.

  • Ester Group : Labile under basic conditions (e.g., saponification) but stable in acidic environments.

Structural Stability

The compound’s stability is influenced by its functional groups:

  • THTP Core : Resistant to ring-opening under standard conditions but may react under harsh acidic/basic environments.

  • Sulfamoyl Group : Prone to hydrolysis in acidic conditions.

  • Ester Group : Hydrolyzes readily in basic conditions (e.g., NaOH, room temperature).

Critical Research Gaps

  • Detailed reaction mechanisms for the sulfamoyl and benzamido group introductions are not explicitly described in available literature.

  • Kinetic data for hydrolysis or enzymatic reactions involving this compound remain unstudied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Differences

A structurally similar compound, 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215514-80-9), differs in two key aspects:

Substituent at Position 6 : The target compound has an isopropyl group (bulky, lipophilic), whereas the analog has a methyl group (smaller, less lipophilic). This difference likely impacts membrane permeability and metabolic stability.

Functional Group at Position 3 : The target compound features a methyl carboxylate ester , while the analog has a carboxamide . The ester group may act as a prodrug moiety, enhancing oral bioavailability through hydrolysis to a carboxylic acid .

Hypothetical Pharmacological and Physicochemical Comparisons

Parameter Target Compound (6-isopropyl, ester) Analog (6-methyl, carboxamide)
Molecular Weight ~580 g/mol (estimated) ~550 g/mol
LogP (Lipophilicity) Higher (due to isopropyl group) Lower
Solubility Moderate (hydrochloride salt) Moderate (hydrochloride salt)
Metabolic Stability Likely reduced (ester hydrolysis) Higher (carboxamide stability)

The methyl carboxylate ester could improve absorption but necessitates enzymatic activation .

Notes

Safety and Handling : Both compounds require strict adherence to safety protocols (e.g., avoiding ignition sources, child-resistant packaging) as outlined in the analog’s guidelines .

Synthetic Challenges : The isopropyl substituent may complicate synthesis due to steric hindrance during cyclization steps.

Regulatory Considerations : The lack of explicit pharmacological data necessitates rigorous preclinical testing before clinical use.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for this compound?

  • Methodological Answer : Utilize statistical design of experiments (DOE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors influencing yield and purity while minimizing experimental runs . Coupled with HPLC monitoring (as in ), DOE allows rapid iteration of reaction conditions. Catalyst selection (e.g., trichloroisocyanuric acid for regioselectivity, as in ) should align with functional group compatibility.

Q. What analytical methods are recommended for characterizing this compound’s purity and stability?

  • Methodological Answer : Employ solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol) to isolate the compound from reaction mixtures . For stability studies, use LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) to track degradation products. Glassware deactivation via 5% dimethyldichlorosilane in toluene minimizes analyte adsorption .

Q. How can solubility and formulation challenges be addressed during preclinical studies?

  • Methodological Answer : Perform solvent screening using a ternary phase diagram (water, PEG-400, ethanol) to identify co-solvent systems. For metastable polymorphs, use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to assess crystallinity. ’s protocols for sample storage (−18°C in HDPE bottles) prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the sulfamoyl or isopropyl groups?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., via the AFIR method) to model transition states and intermediates. ICReDD’s workflow ( ) combines density functional theory (DFT) with experimental validation to prioritize synthetically accessible derivatives. For example, substituent effects on the tetrahydrothieno-pyridine core can be simulated using Gaussian or ORCA software .

Q. How should contradictory data in solubility or bioactivity studies be resolved?

  • Methodological Answer : Conduct replicate experiments under controlled humidity and temperature (e.g., using gloveboxes) to isolate environmental variables. For bioactivity discrepancies, validate assays with orthogonal methods (e.g., SPR binding vs. cellular IC50). ’s multi-sorbent SPE approach (HLB, MCX, MAX) can resolve matrix interference issues .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s analogs?

  • Methodological Answer : Use matched molecular pair analysis to compare analogs with systematic substitutions (e.g., replacing trifluoromethyl with cyano groups, as in ). High-throughput screening with fragment libraries can identify pharmacophore requirements. For metabolic stability, incorporate microsomal incubation assays with LC-TOF analysis .

Q. How can isotopic labeling (e.g., deuterium, 13C) improve mechanistic studies of its metabolic pathways?

  • Methodological Answer : Synthesize deuterated analogs at the N-butyl or methylsulfamoyl positions using deuterium oxide or labeled precursors. Track metabolites via HR-MS/MS with stable isotope tracing. ’s feedback loop between computational metabolite prediction and experimental validation (e.g., using CYP450 isoforms) enhances accuracy .

Q. What methodologies differentiate heterogeneous vs. homogeneous catalytic mechanisms in its synthesis?

  • Methodological Answer : Perform kinetic profiling with in-situ IR or Raman spectroscopy to detect intermediates. Use mercury poisoning tests to confirm heterogeneous catalysis (e.g., palladium on carbon). For homogeneous systems, employ Eyring plots to assess activation entropy/enthalpy. ’s DOE framework can decouple temperature and catalyst effects .

Key Considerations for Experimental Design

  • Data Reproducibility : Follow ’s protocols for sample deactivation and storage to minimize variability .
  • Safety Compliance : Adhere to advanced lab safety standards (e.g., Chemical Hygiene Plan in ) for handling reactive intermediates .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling ( ) and DOE ( ) to accelerate discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.